N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a furan ring, a methoxyethyl group, and a triazole ring
Mechanism of Action
Target of Action
Furan derivatives, which are part of the compound’s structure, have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds, which this compound is a derivative of, are known to interact with multiple receptors . This interaction can lead to various changes in the target, resulting in the compound’s therapeutic effects .
Biochemical Pathways
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics, implying that they may affect multiple biochemical pathways .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl-methanol, which is then converted to the corresponding methoxyethyl derivative. This intermediate is then subjected to a click reaction with an azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of the compound under controlled conditions, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dicarboxylic acid, amines, and substituted triazoles .
Scientific Research Applications
N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and exhibits similar biological activities.
Furan-2-carbaldehyde: Another furan derivative used in various chemical syntheses.
Furan-2,5-dicarboxylic acid: A common oxidation product of furan derivatives.
Uniqueness
N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a furan ring, a methoxyethyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-15-7-8(13-14-15)11(16)12-6-10(17-2)9-4-3-5-18-9/h3-5,7,10H,6H2,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEYRDZGYJIEDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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